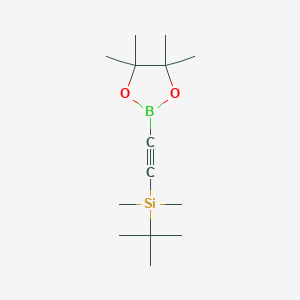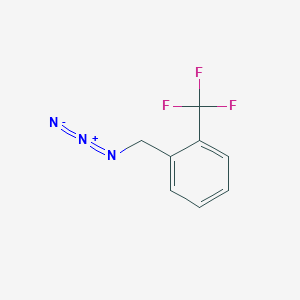
tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane
Descripción general
Descripción
The compound tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane is a silicon-based molecule that incorporates a boronate ester group. This type of molecule is of interest due to its potential applications in organic synthesis and materials science. The boronate ester moiety is particularly useful in Suzuki coupling reactions, which are widely used in the formation of carbon-carbon bonds in organic chemistry.
Synthesis Analysis
The synthesis of silicon-containing compounds with boronate ester groups can be complex due to the sensitivity of these groups to various reaction conditions. However, a related synthesis approach is described in the literature for an orthogonally protected boronic acid analog of aspartic acid, where alkylation of N-(diphenylmethylene)glycine tert-butyl ester with pinacol (chloromethyl)boronate is a key step . Although not the same compound, this method provides insight into the potential synthetic routes that could be adapted for the synthesis of tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane.
Molecular Structure Analysis
The molecular structure of silicon compounds can exhibit strong intramolecular steric interactions, as seen in the X-ray structure determination of crowded molecules such as alkyltri-tert-butylsilanes and related compounds . These structures often show unusual bond angles and bond lengths due to the bulky substituents attached to the silicon atom. For tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane, similar steric effects would be expected, potentially influencing the reactivity and physical properties of the molecule.
Chemical Reactions Analysis
The reactivity of silicon compounds with boronate ester groups can involve various organolithium intermediates and reactions. For instance, tert-Butyl(dichloromethyl)bis(trimethylsilyl)silane reacts with organolithium compounds to form silanols and other derivatives . These reactions are sensitive to the conditions and the nature of the organolithium reagent. The presence of the boronate ester group in tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane would likely influence its reactivity, making it a candidate for selective transformations in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of silicon-based antioxidants with stabilizing moieties, such as 2,6-di-tert-butylphenol, have been characterized using techniques like FT-IR, NMR, DSC, and TGA . These methods provide valuable information about the stability, thermal properties, and functional groups present in the molecule. For tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane, similar analytical techniques would be used to determine its stability, reactivity, and suitability for applications in material science or organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
The compound tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, closely related to tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane, is utilized in the synthesis of various biologically active compounds, including crizotinib. The synthesis process involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and the final product is confirmed through mass spectrometry and NMR spectrum analyses (Kong et al., 2016).
Optical Properties in Silicon-Containing Molecules
A study on H-shaped silicon-containing molecules with bithiophene units demonstrated the use of tert-butyldimethylsilyl groups. The synthesis involved reacting 5′-(tert-butyldimethylsilyl)-5-lithio-2,2′-bithiophene with related compounds. These molecules, such as the compound 5,5′-bis{[bis(5′-tert-butyldimethylsilyl)-2,2′-(bithiophen-5-yl)]methylsilyl}-2,2′-bithiophene, exhibited specific optical properties like absorption and fluorescence maxima, useful in studying the electronic structure of such compounds (Naka et al., 2013).
Fluorescence Emission in Nanoparticles
In research on enhanced brightness and emission-tuned nanoparticles, complexes involving tert-butyl-phosphine groups were used to initiate Suzuki-Miyaura chain growth polymerization. The result was heterodisubstituted polyfluorenes that exhibited bright fluorescence emissions, crucial for applications in optoelectronics and bioimaging. This study highlights the importance of such compounds in creating high-performance fluorescent materials (Fischer et al., 2013).
Crystal Structure and DFT Study
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, another derivative, was studied for its crystal structure and electronic properties. The study involved X-ray diffraction and density functional theory (DFT) calculations to understand its molecular structure and physicochemical features. Such analyses are critical in the development of new materials and pharmaceuticals (Ye et al., 2021).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation .
Propiedades
IUPAC Name |
tert-butyl-dimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BO2Si/c1-12(2,3)18(8,9)11-10-15-16-13(4,5)14(6,7)17-15/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGATPGTEQCHFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#C[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584815 | |
| Record name | tert-Butyl(dimethyl)[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyldimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane | |
CAS RN |
1073355-02-8 | |
| Record name | 2-[2-[(1,1-Dimethylethyl)dimethylsilyl]ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073355-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl(dimethyl)[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)











